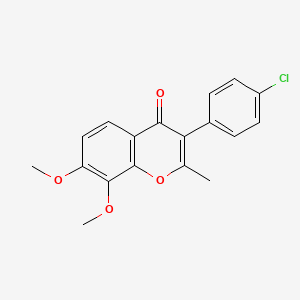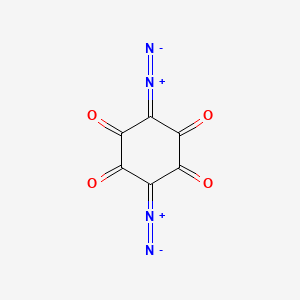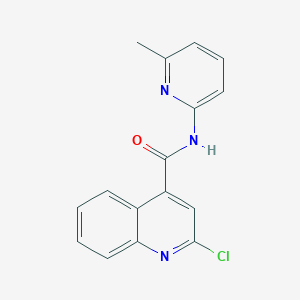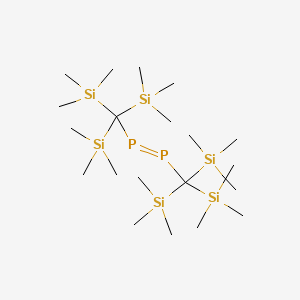
Diphosphene, bis(tris(trimethylsilyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphosphene, bis(tris(trimethylsilyl)methyl)- is an organophosphorus compound characterized by a phosphorus-phosphorus double bond This compound is notable for its stability, which is achieved through steric hindrance provided by the bulky tris(trimethylsilyl)methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the dehalogenation of a dichlorophosphine precursor using an active metal. One common method includes the reaction of tris(trimethylsilyl)methylchlorophosphine with sodium or potassium metal under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While industrial-scale production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the stability of the compound and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclic diperoxides when reacted with ozone at low temperatures.
Substitution: It can participate in substitution reactions where the phosphorus-phosphorus double bond reacts with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent used for the oxidation of diphosphene, bis(tris(trimethylsilyl)methyl)-.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Substitution: The products of substitution reactions vary based on the reagents used but generally involve the formation of new phosphorus-containing compounds.
科学的研究の応用
Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:
Biology: The compound’s unique properties make it a subject of interest in the study of phosphorus-containing biomolecules.
Industry: Its stability and reactivity make it a candidate for use in industrial processes involving phosphorus chemistry.
作用機序
The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects is primarily through its phosphorus-phosphorus double bond. This bond allows the compound to participate in various chemical reactions, including oxidation and substitution. The bulky tris(trimethylsilyl)methyl groups provide steric hindrance, stabilizing the compound and preventing unwanted side reactions .
類似化合物との比較
Similar Compounds
Diphosphene, bis(2,4,6-tri-tert-butylphenyl): Another stable diphosphene characterized by bulky substituents that provide steric hindrance.
Diphosphene, bis(trimethylsilyl): A related compound with similar steric protection but different substituents.
Uniqueness
Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the specific steric hindrance provided by the tris(trimethylsilyl)methyl groups.
特性
CAS番号 |
83115-11-1 |
|---|---|
分子式 |
C20H54P2Si6 |
分子量 |
525.1 g/mol |
IUPAC名 |
tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane |
InChI |
InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
InChIキー |
GLEDAYVIGSVDIL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

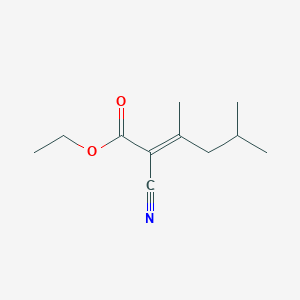
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
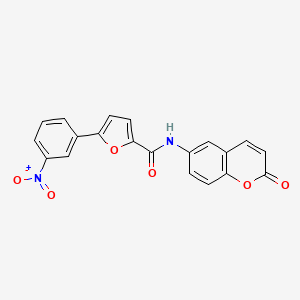
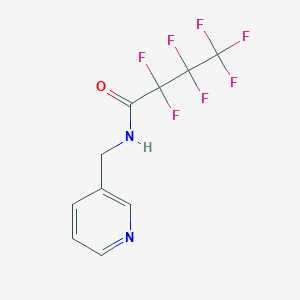
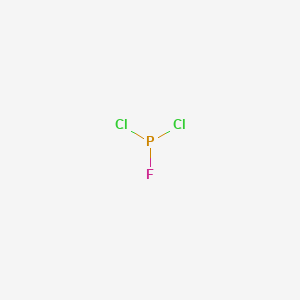

![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
